

# The Discovery of Triphenylene: A Historical and Technical Guide

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## Compound of Interest

Compound Name: Triphenylene-d12

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## Introduction

Triphenylene ( $C_{18}H_{12}$ ), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene rings, holds a significant place in the history of organic chemistry. Its unique, highly symmetric, and planar structure has made it a subject of interest for over a century, from its initial discovery in the late 19th century to its modern applications in materials science and electronics. This in-depth technical guide provides a comprehensive historical context of the discovery of triphenylene, detailing its first isolation and synthesis, and presenting the available quantitative data and experimental protocols from these pioneering studies.

## The Initial Discovery: Isolation from Benzene Pyrolysis (1880)

Triphenylene was first isolated in 1880 by the German chemists H. Schmidt and Gustav Schultz.<sup>[1]</sup> They identified the compound in the complex mixture of hydrocarbons produced by passing benzene vapor through a red-hot iron tube. Initially, they mistook it for its isomer, chrysene. However, through careful analysis, they were able to distinguish it as a new, distinct compound, which they named triphenylene.<sup>[1]</sup>

## Experimental Protocol: Isolation of Triphenylene (Schmidt and Schultz, 1880)

While the full, detailed experimental protocol from the original 1880 publication in *Berichte der deutschen chemischen Gesellschaft* is not readily available in modern databases, a reconstruction of the methodology based on historical accounts is as follows:

- **Pyrolysis of Benzene:** Benzene vapor was passed through an iron tube heated to a temperature sufficient to induce pyrolysis (likely in the range of 600-800 °C). This process resulted in the formation of a complex mixture of polycyclic aromatic hydrocarbons.
- **Fractional Distillation and Crystallization:** The resulting tar-like product was subjected to fractional distillation to separate the components based on their boiling points. The fraction containing hydrocarbons with the approximate formula  $C_{18}H_{12}$  was collected.
- **Purification:** This fraction was further purified by repeated recrystallization from suitable solvents, likely including ethanol and benzene. This process of selective dissolution and crystallization allowed for the separation of triphenylene from other isomers and impurities.
- **Characterization:** The purified crystalline solid was then characterized by its physical properties, including melting point and solubility, and its chemical behavior, which differentiated it from the known isomer, chrysene.

## Quantitative Data: Early Characterization of Triphenylene

The initial characterization of triphenylene by Schmidt and Schultz and subsequent early studies provided the first quantitative data for this new compound.

Property	Reported Value
Melting Point	~198 °C
Boiling Point	~438 °C
Molecular Formula	$C_{18}H_{12}$
Appearance	White to beige crystalline needles
Solubility	Insoluble in water; Soluble in ethanol, benzene, acetic acid, and chloroform.

# The First Synthesis: A Landmark Achievement (1907)

Nearly three decades after its discovery, the first chemical synthesis of triphenylene was achieved by the renowned German chemist Carl Mannich in 1907.<sup>[1]</sup> This was a significant milestone as it confirmed the structure of triphenylene and provided a rational chemical pathway to its formation, independent of the complex and often low-yielding pyrolysis methods.

## Experimental Protocol: Synthesis of Triphenylene (Mannich, 1907)

Mannich's synthesis was a two-step process starting from cyclohexanone. While the original publication in *Berichte der deutschen chemischen Gesellschaft* contains the full experimental details, a summary of the likely procedure is as follows:

### Step 1: Synthesis of Dodecahydrotriphenylene

- **Condensation of Cyclohexanone:** Cyclohexanone was subjected to a self-condensation reaction, likely under acidic or basic conditions, to form a trimer. This reaction produced dodecahydrotriphenylene ( $C_{18}H_{24}$ ), the fully saturated precursor to triphenylene. The exact conditions (catalyst, temperature, and reaction time) were optimized to favor the formation of the tricyclic intermediate.

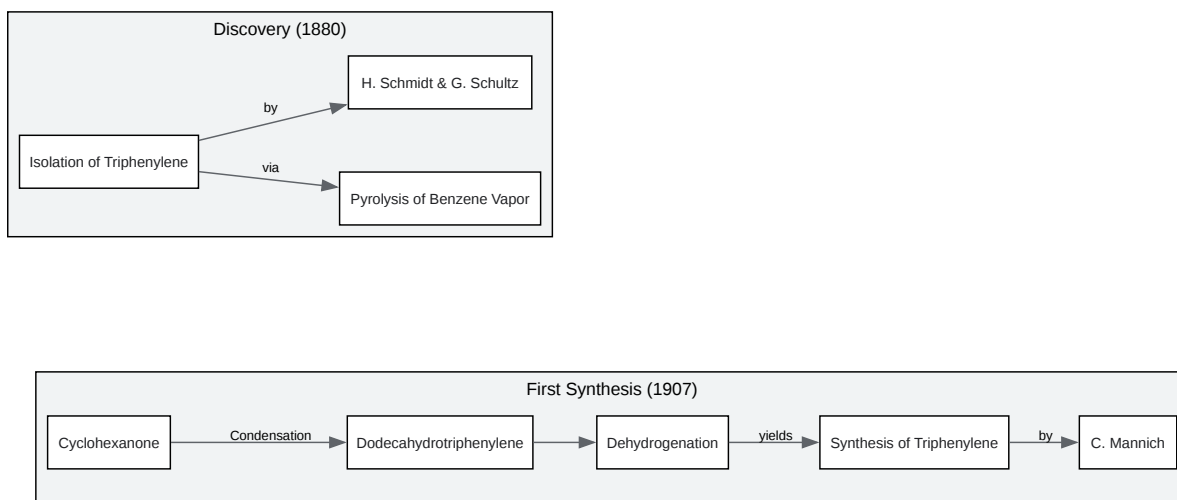
### Step 2: Dehydrogenation of Dodecahydrotriphenylene

- **Aromatization:** The isolated dodecahydrotriphenylene was then dehydrogenated to form the fully aromatic triphenylene. Mannich reportedly used two methods for this crucial step:
  - **Zinc Dust Distillation:** Heating dodecahydrotriphenylene with zinc dust at high temperatures.
  - **Copper-Catalyzed Dehydrogenation:** Passing the vapor of dodecahydrotriphenylene over a heated copper catalyst.<sup>[1]</sup>
- **Purification:** The resulting triphenylene was purified by recrystallization to yield the final product. Mannich confirmed the identity of his synthetic product by comparing its properties

to those of the triphenylene isolated from benzene pyrolysis.[1]

## Visualizing the Historical Timeline

The following diagram illustrates the key milestones in the discovery and first synthesis of triphenylene.

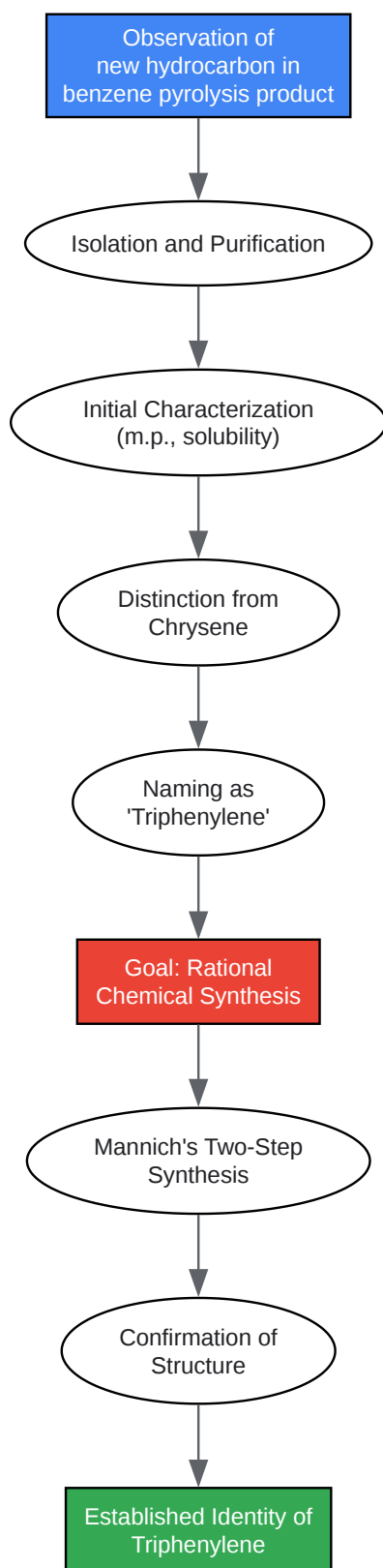


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Caption: Timeline of the discovery and first synthesis of triphenylene.

## Signaling Pathway of Discovery and Synthesis

The logical flow from the initial observation to the confirmed synthesis of triphenylene can be visualized as a signaling pathway.



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Caption: Logical workflow of the discovery and synthesis of triphenylene.

## Conclusion

The discovery and synthesis of triphenylene represent a fascinating chapter in the history of organic chemistry. The work of Schmidt, Schultz, and Mannich not only introduced a new polycyclic aromatic hydrocarbon to the scientific community but also showcased the developing power of synthetic chemistry in the early 20th century. The methodologies they employed, from pyrolysis and fractional crystallization to multi-step synthesis and dehydrogenation, laid the groundwork for future research into the properties and applications of this intriguing molecule. For today's researchers, understanding this historical context provides a valuable perspective on the foundations of modern PAH chemistry and the enduring importance of fundamental discovery.

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## References

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